Isoquinoline-3-carboxylic Acid Hydrate
Overview
Description
Isoquinoline-3-carboxylic Acid Hydrate is an organic compound composed of hydrogen, carbon, nitrogen, and oxygen. It is used in chemical synthesis .
Synthesis Analysis
A new and general synthesis of methyl isoquinoline-3-carboxylates is described starting from aromatic 1,2-dialdehydes by reaction with protected phosphonoglycine derivatives . A novel isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid conjugated together using tris (2-aminoethyl)amine was synthesized and tested for anti-tumor activity .Molecular Structure Analysis
The molecular formula of Isoquinoline-3-carboxylic Acid Hydrate is C10H9NO3 . The structure, electronic properties, vibrational fundamental modes, thermodynamic properties, and chemical shifts of the compounds have been investigated .Chemical Reactions Analysis
The local and global chemical reactivity properties of the compounds have been investigated with the help of global and local reactivity descriptors .Physical And Chemical Properties Analysis
The molecular weight of Isoquinoline-3-carboxylic Acid Hydrate is 191.18 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors .Scientific Research Applications
Isoquinoline-3-carboxylic Acid Hydrate: A Comprehensive Analysis
Antibacterial Applications: Isoquinoline-3-carboxylic Acid Hydrate (IQ3CA) has demonstrated significant antibacterial activity against various plant bacteria, including Ralstonia solanacearum and Acidovorax citrulli, with EC50 values ranging from 8.38 to 17.35 μg/mL. This suggests its potential use as an environmentally sustainable bactericide in agricultural settings .
Chemical Synthesis: IQ3CA may be utilized in chemical synthesis processes due to its structural properties. While specific synthesis applications are not detailed in the search results, its availability through chemical suppliers indicates its relevance in synthetic chemistry .
Safety And Hazards
Future Directions
Isoquinoline-3-carboxylic Acid Hydrate has shown promise as a lead compound with antibacterial properties against plant diseases . A novel isoquinoline comprising two isoquinoline-3-carboxylic acids and a benzoic acid conjugated together using tris (2-aminoethyl)amine, was synthesized and tested for anti-tumor activity. The results suggest it to be a promising lead for future study .
properties
IUPAC Name |
isoquinoline-3-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.H2O/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-6H,(H,12,13);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFLTVWYYQIVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371541 | |
Record name | Isoquinoline-3-carboxylic Acid Hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-3-carboxylic Acid Hydrate | |
CAS RN |
203626-75-9, 207399-25-5 | |
Record name | Isoquinoline-3-carboxylic Acid Hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ISOQUINOLINECARBOXYLIC ACID HYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isoquinoline-3-carboxylic Acid Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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